molecular formula C11H15FN2O B1471119 1-(2-Fluoro-3-methoxyphenyl)piperazine CAS No. 1121613-59-9

1-(2-Fluoro-3-methoxyphenyl)piperazine

Cat. No.: B1471119
CAS No.: 1121613-59-9
M. Wt: 210.25 g/mol
InChI Key: FACXPIAFKDEUQE-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a piperazine moiety

Preparation Methods

The synthesis of 1-(2-Fluoro-3-methoxyphenyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-3-methoxyaniline with piperazine under appropriate reaction conditions. The reaction typically requires a solvent such as ethanol or acetonitrile and may be catalyzed by a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated through filtration and purification techniques such as recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

1-(2-Fluoro-3-methoxyphenyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium methoxide .

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the piperazine moiety.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield quinones, while reduction with sodium borohydride can produce amines .

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-3-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to neurotransmitter receptors, such as serotonin receptors, and modulate their activity. This interaction can influence various signaling pathways and result in changes in cellular processes and physiological responses .

Comparison with Similar Compounds

1-(2-Fluoro-3-methoxyphenyl)piperazine can be compared with other similar compounds, such as 1-(2-methoxyphenyl)piperazine and 1-(3-fluoro-2-methoxyphenyl)piperazine. These compounds share structural similarities but differ in the position and nature of substituents on the phenyl ring .

Properties

IUPAC Name

1-(2-fluoro-3-methoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c1-15-10-4-2-3-9(11(10)12)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACXPIAFKDEUQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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